5-Diazenyl-1-methyl-1H-tetrazole
Description
Structure
3D Structure
Properties
CAS No. |
676486-27-4 |
|---|---|
Molecular Formula |
C2H4N6 |
Molecular Weight |
112.09 g/mol |
IUPAC Name |
(1-methyltetrazol-5-yl)diazene |
InChI |
InChI=1S/C2H4N6/c1-8-2(4-3)5-6-7-8/h3H,1H3 |
InChI Key |
WCQFUWVIUKWHDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)N=N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Diazenyl 1 Methyl 1h Tetrazole
Historical Development of Tetrazole Functionalization Strategies
The journey into tetrazole chemistry began in 1885 when Swedish chemist J. A. Bladin first reported the synthesis of a derivative of this unique five-membered ring, which is composed of four nitrogen atoms and one carbon atom. thieme-connect.comnih.gov Early methods often involved complex and hazardous procedures. A significant breakthrough came in 1901 when Arthur Hantzsch detailed a synthesis of 5-aminotetrazole (B145819) from cyanamide (B42294) and hydrazoic acid. wikipedia.org This reaction, a type of [3+2] cycloaddition between an azide (B81097) and a nitrile, became a foundational and conventional method for creating the 5-substituted-1H-tetrazole ring system. thieme-connect.comnih.gov
For decades, functionalization strategies relied heavily on this cycloaddition and subsequent modifications of the resulting tetrazole ring. The synthesis of 5-aminotetrazole, a key precursor for many other derivatives, was historically achieved through the diazotization of aminoguanidine, a method first reported by Johannes Thiele in 1892. wikipedia.org These early methods laid the essential groundwork for accessing a wide variety of tetrazole-based compounds, establishing the core reactions that would be refined and built upon in the following century.
Contemporary Approaches for the Diazenylation of Tetrazolic Systems
The synthesis of 5-Diazenyl-1-methyl-1H-tetrazole is not a single-step process but rather a targeted functionalization of a pre-formed tetrazole ring. Modern approaches focus on the efficient construction of a key precursor followed by the introduction of the diazenyl (azo) group.
Direct Functionalization and Azo Coupling Reactions
The introduction of the diazenyl (–N=N–) moiety at the 5-position of the tetrazole ring is most directly achieved through the diazotization of its corresponding amino precursor, 5-amino-1-methyl-1H-tetrazole. This classic transformation involves treating the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.org
This reaction converts the amino group into a highly reactive diazonium salt, 1-methyl-1H-tetrazol-5-diazonium chloride. Diazonium salts are valuable synthetic intermediates. organic-chemistry.org The formation of the target compound, this compound, would proceed from this intermediate. In analogous syntheses, heterocyclic diazonium salts are coupled with electron-rich substrates to form stable azo compounds. researchgate.net For instance, the diazonium salt of 5-aminotetrazole has been shown to react with activated methylene (B1212753) compounds, such as 5-nitromethyl-1H-tetrazole, to yield energetic hydrazone materials, demonstrating the viability of this coupling strategy. acs.org
Multi-Step Synthetic Pathways from Precursor Molecules
The synthesis of the final diazenyl product is critically dependent on the availability of its immediate precursor, 5-amino-1-methyl-1H-tetrazole. This intermediate is itself prepared in a multi-step pathway.
A common route begins with 5-aminotetrazole, often used as a monohydrate. google.com The nitrogen at the 1-position of the tetrazole ring is then methylated using an appropriate alkylating agent. A patented method describes the synthesis where 5-aminotetrazole monohydrate is first dissolved in water with sodium hydroxide. Subsequently, an organic solvent containing dimethyl sulfate (B86663) is added, and the reaction is heated to 88-93 °C for 1.5-4.5 hours to yield 1-methyl-5-aminotetrazole. google.com This methylation is a crucial step, as it establishes the correct isomer required for the final product. It is important to control the reaction conditions, as methylation can also occur at the 2-position, leading to the formation of the 2-methyl-5-aminotetrazole isomer as a byproduct. google.com
Exploration of Green Chemistry Principles in the Synthesis of this compound
Modern synthetic chemistry increasingly emphasizes the use of environmentally benign and sustainable methods. The synthesis of tetrazoles has been a fertile ground for the application of green chemistry principles. thieme-connect.comresearchgate.net While not explicitly documented for the target molecule, these principles can be readily applied to its synthetic pathway.
Optimization and Scale-Up Considerations for Laboratory and Pilot Syntheses
Transitioning a synthetic procedure from a laboratory scale to a pilot or industrial scale requires careful optimization of reaction conditions to maximize yield, purity, and safety while minimizing cost and reaction time. For the synthesis of a tetrazole derivative, several parameters are critical.
Drawing parallels from the synthesis of other tetrazoles, such as 5-phenyl-1H-tetrazole, a systematic optimization process would involve varying key parameters. The choice of solvent, catalyst type and loading, reaction temperature, and time all have a profound impact on the reaction outcome. For example, in a model optimization, the yield of a tetrazole synthesis could be dramatically improved by screening different catalysts and increasing the catalyst loading, while also finding the optimal balance between temperature and reaction time to ensure complete conversion without product degradation.
Table 1: Representative Optimization of a Generic Tetrazole Synthesis This table illustrates a hypothetical optimization process based on documented approaches for similar compounds.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | DMF | 120 | 24 | <5 |
| 2 | Catalyst A (5) | DMF | 120 | 12 | 45 |
| 3 | Catalyst B (5) | DMF | 120 | 12 | 60 |
| 4 | Catalyst B (10) | DMF | 120 | 8 | 75 |
For scale-up, safety is a paramount concern, especially when handling potentially explosive intermediates like diazonium salts and azide-containing compounds. thieme-connect.com Process control to maintain low temperatures during diazotization is essential to prevent uncontrolled decomposition. Furthermore, economic considerations such as the cost of reagents (e.g., dimethyl sulfate) and catalysts, as well as the efficiency of product isolation and purification, become critical factors in the viability of a large-scale synthesis. The ability to recover and reuse catalysts is a key advantage in this context. acs.org
Advanced Spectroscopic and Diffractional Elucidation of 5 Diazenyl 1 Methyl 1h Tetrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is fundamental for determining the precise connectivity and electronic environment of atoms within a molecule.
To confirm the structure, a suite of 2D NMR experiments would be essential.
¹H-¹H COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For this molecule, it would primarily confirm the absence of coupling for the isolated methyl protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached. This would definitively link the methyl proton signal to the methyl carbon signal.
A hypothetical data table for such an analysis would look like this:
| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹³C HMBC Correlations |
| N1-CH₃ | Value A | Value B | C5 |
| C5 | - | Value C | N1-CH₃ |
Without experimental data, these values remain unknown.
Solid-state NMR (ssNMR) provides information about the molecule in its crystalline form. Unlike solution-state NMR where rapid tumbling averages out anisotropic interactions, ssNMR can reveal details about the local symmetry, intermolecular interactions, and the presence of different polymorphs. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be used to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopic Analyses (Infrared and Raman Spectroscopy)
The spectra would be characterized by specific vibrational bands. Key expected vibrations for 5-Diazenyl-1-methyl-1H-tetrazole would include:
N=N Stretch: A characteristic band for the diazenyl group, though often weak in the IR spectrum, might be stronger in the Raman spectrum.
Tetrazole Ring Vibrations: A series of complex stretches and bends associated with the C=N and N=N bonds within the tetrazole ring. nih.gov
C-H Vibrations: Stretching and bending modes for the methyl group.
A detailed assignment table would be constructed:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 | Medium | ν(C-H) of CH₃ |
| ~1550 | Weak-Medium | ν(N=N) of diazo group |
| ~1450 | Medium | δ(C-H) of CH₃ |
| 1000-1300 | Strong | Tetrazole ring modes |
These are typical regions and require experimental verification.
To support the experimental band assignments, quantum chemical calculations, typically using Density Functional Theory (DFT) methods, would be performed. chemguide.co.uk The calculated vibrational frequencies and intensities would be compared with the experimental IR and Raman spectra, allowing for a confident and detailed assignment of each observed band to a specific molecular motion.
Single-Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals could be grown, this technique would provide precise data on:
Molecular Geometry: Exact bond lengths, bond angles, and torsion angles, confirming the planarity of the tetrazole ring and the geometry of the diazenyl linker.
The crystallographic data would be summarized in a standard table:
| Parameter | Value |
| Chemical Formula | C₂H₃N₆ |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | Value |
This data can only be obtained through experimental analysis of a single crystal.
Determination of Crystallographic Parameters and Space Group
No crystallographic data for this compound is present in the reviewed scientific literature.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Without crystallographic data, an analysis of the intermolecular interactions and crystal packing is not possible.
Investigations into Polymorphism and Pseudopolymorphism
There are no published studies on the polymorphism or pseudopolymorphism of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
Specific high-resolution mass spectrometry data for this compound is not available in the public domain.
Advanced Electron Diffraction and Microscopic Probes (e.g., SAED, TEM)
No studies utilizing advanced electron diffraction or microscopic probes for the analysis of this compound have been found.
Computational and Theoretical Investigations of 5 Diazenyl 1 Methyl 1h Tetrazole
Quantum Chemical Approaches to Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel compound like 5-Diazenyl-1-methyl-1H-tetrazole, these methods would provide the first theoretical glimpse into its electronic landscape.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, a wealth of information could be derived, including:
Optimized Geometric Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's shape.
Vibrational Frequencies: Prediction of the infrared and Raman spectra, which can aid in experimental characterization.
Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the compound's stability and reactivity.
Electronic Properties: Ionization potential, electron affinity, and dipole moment, which govern its behavior in electric fields and its propensity to gain or lose electrons.
A variety of functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), cc-pVTZ) would likely be tested to find a level of theory that accurately describes the system.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For a more precise understanding of the electronic structure, particularly for benchmarking DFT results, higher-level ab initio methods would be employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more demanding but provide a more accurate description of electron correlation. These high-accuracy calculations would be essential for definitively determining properties like bond energies and reaction barriers.
Molecular Orbital Analysis and Charge Distribution Characteristics
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical for predicting a molecule's reactivity:
HOMO: The region from which the molecule is most likely to donate electrons.
LUMO: The region where the molecule is most likely to accept electrons.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species. For this compound, FMO analysis would pinpoint the likely sites for electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs. For the target compound, NBO analysis would reveal:
Hybridization: The spd character of the atomic orbitals involved in bonding.
Charge Distribution: The partial charges on each atom, offering insights into the molecule's polarity.
Electron Delocalization: The extent of pi-electron delocalization across the tetrazole ring and the diazenyl group, which is crucial for understanding its aromaticity and stability. Hyperconjugative interactions would also be quantified.
Conformational Analysis and Potential Energy Surfaces of this compound
The diazenyl group introduces rotational flexibility into the molecule. A conformational analysis would be necessary to identify the different possible spatial arrangements (conformers) of this compound and their relative energies. This would involve systematically rotating the single bonds and calculating the energy at each step to map out the potential energy surface. This analysis would identify the global minimum energy conformer and the energy barriers to rotation, which are important for understanding the molecule's dynamic behavior.
Reaction Mechanism Elucidation via Computational Pathways and Transition State Theory
The stability and decomposition of energetic materials like this compound are governed by their reaction mechanisms. Computational chemistry, particularly through the use of Density Functional Theory (DFT), is instrumental in mapping out the potential energy surfaces of these reactions. This allows for the identification of intermediates, products, and, crucially, the transition states that connect them.
Transition State Theory (TST) is then applied to calculate the reaction rates, providing insight into the kinetics of the decomposition process. For energetic tetrazole derivatives, a primary area of investigation is the initial steps of thermal decomposition. The weakest bond in the molecule is often the starting point for decomposition. In the case of this compound, potential initial steps could include the cleavage of the C-N bond connecting the diazenyl group to the tetrazole ring, the N-N bond within the diazenyl group, or the opening of the tetrazole ring itself.
Computational studies on similar energetic molecules, such as those combining tetrazole and triazole rings, often focus on calculating the activation energies for these initial steps. rsc.org A lower activation energy indicates a less stable compound. The primary decomposition product for many nitrogen-rich heterocycles is environmentally benign dinitrogen gas (N₂), a property that makes these compounds of great interest. mdpi.com
Table 1: Illustrative Calculated Activation Energies for Postulated Initial Decomposition Steps of a Generic Energetic Tetrazole
| Reaction Pathway | Postulated Transition State | Calculated Activation Energy (kJ/mol) (Illustrative) |
| Tetrazole Ring Opening | N-N bond cleavage within the ring | 180 - 220 |
| C-N Bond Scission | Cleavage of the bond to the substituent | 200 - 250 |
| N=N Bond Scission | Cleavage within the diazenyl group | 190 - 230 |
This table is illustrative and presents typical energy ranges found in computational studies of energetic tetrazoles. The actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations can elucidate reaction pathways for a single molecule, Molecular Dynamics (MD) simulations are employed to understand the behavior of a bulk material and the influence of its environment. nih.gov MD simulations model the movements of atoms and molecules over time, based on classical mechanics, providing insights into material properties like density, cohesive energy, and mechanical sensitivity.
For an energetic compound like this compound, MD simulations can be used to predict its behavior under different temperatures and pressures. These simulations can also reveal the nature and strength of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which play a critical role in the stability of the crystal lattice. rsc.org
The effect of solvents on the dynamic behavior of the molecule can also be investigated using MD simulations. nih.gov By simulating the compound in a solvent box, it is possible to observe how solvent molecules interact with the solute and potentially influence its conformation and reactivity. For instance, polar solvents might stabilize certain conformations or intermediates, potentially altering the decomposition mechanism.
Table 2: Illustrative Output from a Molecular Dynamics Simulation of a Generic Energetic Tetrazole Crystal
| Property | Simulated Value (Illustrative) | Significance |
| Crystal Density | 1.75 g/cm³ | Relates to detonation performance. |
| Cohesive Energy Density | 500 J/cm³ | Indicates the strength of intermolecular forces and thermal stability. |
| Radial Distribution Function g(r) | Peak at 2.5 Å (N···H) | Identifies key intermolecular interactions like hydrogen bonds. |
This table provides illustrative data that would be obtained from MD simulations. Specific values for this compound are not available.
Prediction of Spectroscopic Parameters (e.g., NMR shielding constants, vibrational frequencies)
Computational methods are highly effective at predicting spectroscopic parameters, which can then be used to verify the synthesis and structure of a new compound. DFT calculations can provide accurate predictions of vibrational frequencies (Infrared and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts.
For this compound, calculating the vibrational frequencies would help to assign the peaks in an experimental IR spectrum. pnrjournal.com Key vibrational modes would include the stretching of the N=N bond in the diazenyl group, the various stretching and bending modes of the tetrazole ring, and the vibrations associated with the methyl group. Comparing the calculated spectrum with an experimental one can confirm the molecular structure.
Similarly, the calculation of NMR shielding constants, which are then converted to chemical shifts, is a powerful tool for structural elucidation. pnrjournal.com By calculating the ¹H, ¹³C, and ¹⁵N NMR spectra, one can predict the chemical shifts for each unique atom in the molecule. This is particularly useful for nitrogen-rich compounds where ¹⁵N NMR can provide detailed information about the electronic environment of the nitrogen atoms in both the tetrazole ring and the diazenyl group.
Table 3: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopic Parameter | Predicted Value (Illustrative) | Assignment |
| Vibrational Frequency (IR) | ~1450 cm⁻¹ | N=N stretch (diazenyl) |
| Vibrational Frequency (IR) | ~1200-1300 cm⁻¹ | Tetrazole ring breathing |
| ¹H NMR Chemical Shift | ~4.2 ppm | N-CH₃ |
| ¹³C NMR Chemical Shift | ~155 ppm | C5 of tetrazole ring |
| ¹⁵N NMR Chemical Shift | ~350 ppm | Diazenyl group nitrogens |
This table contains illustrative predicted data based on typical values for similar functional groups. Accurate prediction requires specific quantum chemical calculations.
Reactivity Profiles and Transformational Chemistry of 5 Diazenyl 1 Methyl 1h Tetrazole
Mechanistic Studies of Thermal and Photochemical Decomposition Pathways
The decomposition of tetrazole derivatives, including 5-diazenyl-1-methyl-1H-tetrazole, can be initiated by thermal or photochemical means, typically resulting in the cleavage of the heterocyclic ring. nih.govdntb.gov.ua These processes are of significant interest due to the high nitrogen content and energetic nature of tetrazoles. nih.govresearchgate.net
Thermal Decomposition: The thermal decomposition of tetrazoles often proceeds with the extrusion of molecular nitrogen (N₂), a highly favorable process that drives the reaction. wikipedia.org For this compound, thermal stress is expected to lead to the fragmentation of the tetrazole ring. The high thermal stability of some tetrazole derivatives is a known characteristic, with decomposition temperatures often exceeding 200°C. For instance, the thermal decomposition of 5-amino-1H-tetrazole begins near 200°C. mdpi.com In related energetic materials, such as N-(1H-tetrazole-5-yl)nitro(1H-tetrazole-5-yl)hydrazone hydrate (B1144303) (TNTH), the decomposition temperature is reported to be 209°C. acs.org
Photochemical Decomposition: Photolysis provides a milder method for the decomposition of tetrazoles, allowing for greater control over the resulting products. colab.wsresearchgate.net The photochemical decomposition of tetrazoles invariably involves the cleavage of the tetrazole ring, with the specific photoproducts being highly dependent on the substituents. nih.gov Upon UV irradiation, tetrazoles can fragment into various species. For example, photolysis of unsubstituted tetrazole in a cryogenic matrix leads to the formation of nitrilimine, diazomethane, carbodiimide, and cyanamide (B42294) through the extrusion of N₂. nih.gov It is plausible that the photochemical decomposition of this compound would also proceed through pathways involving the loss of dinitrogen from the tetrazole ring, potentially generating highly reactive intermediates.
Acid-Base Chemistry and Protonation Equilibria of the Tetrazole and Diazenyl Moieties
The acid-base properties of this compound are influenced by both the tetrazole ring and the diazenyl group.
Acidity of the Tetrazole Ring: 5-Substituted-1H-tetrazoles are well-recognized as bioisosteres of carboxylic acids, exhibiting similar pKa values. nih.gov The acidity of the tetrazole ring is attributed to the N-H proton. The pKa of unsubstituted 1H-tetrazole is approximately 4.9. The presence of the electron-withdrawing diazenyl group at the C5 position is expected to increase the acidity of the N-H proton in the corresponding unmethylated analog, 5-diazenyl-1H-tetrazole, making it a stronger acid than unsubstituted tetrazole. For this compound, which lacks an acidic N-H proton, the tetrazole ring itself can be protonated under strongly acidic conditions.
Protonation Equilibria: Protonation of the tetrazole ring can occur at any of the four nitrogen atoms. Computational studies on unsubstituted tetrazole suggest that in solution, the 1H,4H-tautomer of the tetrazolium cation is the most stable. nih.gov The diazenyl group, with its lone pairs of electrons on the nitrogen atoms, can also undergo protonation. In related 5-(azulen-1-yldiazenyl)tetrazoles, changes in the UV-Vis absorption spectra upon addition of acid are indicative of protonation events. researchgate.net The equilibrium between the various protonated species will be dependent on the specific reaction conditions and the relative basicities of the nitrogen atoms in the tetrazole ring and the diazenyl group.
| Compound/Group | pKa/Acidity Characteristic | Reference |
| 1H-Tetrazole | ~4.9 | researchgate.net |
| 5-Substituted-1H-tetrazoles | Isosteres of carboxylic acids | nih.gov |
| 5-Amino-1H-tetrazole | pKa1 = 1.76, pKa2 = 5.95 | researchgate.net |
Reductive and Oxidative Transformations of the Diazenyl Group
The diazenyl (azo) group in this compound is susceptible to both reduction and oxidation.
Reduction: The azo group can be reduced to the corresponding hydrazine (B178648) derivative. This transformation can be achieved using various reducing agents. For instance, the reduction of carbohydrate azides to amines can be accomplished with organotin hydrides like tri-n-butyltin hydride. libretexts.org It is anticipated that the diazenyl group in this compound could be similarly reduced to a substituted hydrazine.
Oxidation: Oxidation of the diazenyl group typically yields an azoxy derivative. Peroxy acids are common reagents for this transformation. rsc.orgpsu.edubritannica.com The oxidation of azo dyes with peroxy acids, often catalyzed by metal complexes, has been shown to produce azoxy compounds or lead to the cleavage of the N=N bond. rsc.orgpsu.edu The reaction of this compound with an oxidizing agent like a peroxy acid would likely result in the formation of the corresponding 5-azoxy-1-methyl-1H-tetrazole. More extensive oxidation could lead to the cleavage of the diazenyl linkage. psu.edu
Cycloaddition Reactions Involving the Tetrazole Ring System
The aromatic nature and high nitrogen content of the tetrazole ring generally make it a poor participant in cycloaddition reactions as a diene. However, the synthesis of the tetrazole ring itself is often achieved through a [3+2] cycloaddition. researchgate.nettandfonline.comacs.orgthieme-connect.comnih.govnih.gov
While the tetrazole ring in this compound is unlikely to act as a diene in a conventional Diels-Alder reaction, wikipedia.orgorganic-chemistry.org it is known that some tetrazoles can undergo controlled thermal decomposition to generate highly reactive nitrilimines. These intermediates can then readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles. wikipedia.org
Inverse-electron-demand Diels-Alder reactions are a possibility for related nitrogen-rich heterocycles like 1,2,4,5-tetrazines, nih.govsigmaaldrich.com but this reactivity is not well-documented for tetrazoles.
Nucleophilic and Electrophilic Substitution Reactions on the Tetrazole Core
Nucleophilic Substitution: The tetrazole ring is generally resistant to nucleophilic attack due to its electron-rich nature. However, the presence of a strong electron-withdrawing group like the diazenyl moiety at the C5 position could potentially activate the ring towards nucleophilic aromatic substitution, although this would likely involve the displacement of the diazenyl group itself. In some cases, nucleophilic substitution has been observed on tetrazole derivatives, particularly when activated by other functionalities. acs.org The lithiation of 1-substituted-5-tetrazoles at the C5 position can be achieved, creating a nucleophilic center that can react with various electrophiles. However, these lithiated intermediates are often unstable and can fragment. researchgate.net
Electrophilic Substitution: The tetrazole ring is highly deactivated towards electrophilic substitution due to the presence of four electronegative nitrogen atoms. The additional deactivating effect of the diazenyl group at C5 would make electrophilic attack on the carbon atom of the tetrazole ring highly unlikely. Electrophilic attack is more probable at one of the nitrogen atoms. For instance, the alkylation of 5-substituted-1H-tetrazoles is a common reaction and can occur at either the N1 or N2 position, with the regioselectivity being influenced by the nature of the substituent and the alkylating agent. rsc.org In the case of this compound, the N1 position is already substituted, but electrophilic attack could potentially occur at the N2, N3, or N4 positions under forcing conditions.
Radical Reactions and Associated Mechanistic Investigations
The diazenyl group can participate in radical reactions. Azo compounds, particularly those like azobisisobutyronitrile (AIBN), are well-known as radical initiators, decomposing upon heating or irradiation to generate radicals and nitrogen gas. wikipedia.org
Radical Addition: Free radicals can add to the double bond of the azo group. wikipedia.org Intramolecular radical additions to the azo group have been reported to proceed readily. acs.org It is conceivable that externally generated radicals could add to the diazenyl linkage of this compound.
Radical Substitution: Radical substitution at the azo nitrogen has also been proposed as a mechanistic pathway in the reactions of some azo compounds. cdnsciencepub.com Diazenyl radicals themselves are known reactive intermediates that have been studied using techniques like CIDNP. acs.org The reaction of this compound with radical species could potentially lead to substitution at the diazenyl nitrogen or at the aromatic ring if the diazenyl group is attached to an aryl moiety. The formation of a phenyl radical from the decomposition of a diazonium salt is a key step in the Sandmeyer reaction. youtube.com
Coordination Chemistry of 5 Diazenyl 1 Methyl 1h Tetrazole As a Ligand
Mechanistic Studies of Metal-Ligand Complex Formation and Reactivity
Detailed mechanistic studies on the formation of metal complexes with monomeric 5-diazenyl-1-methyl-1H-tetrazole are not extensively documented in the literature. However, insights into the complexation behavior can be drawn from studies on its dimeric analog, bis(1-methyl-1H-tetrazol-5-yl)diazene.
The synthesis of coordination complexes with bis(1-methyl-1H-tetrazol-5-yl)diazene has revealed that the reaction conditions play a crucial role in the final product. For instance, the reaction of this ligand with copper(II) chloride dihydrate in a mixture of ethanol (B145695) and triethyl orthoformate under reflux conditions, followed by slow evaporation, does not yield the expected copper(II) complex. Instead, a reduction of Cu(II) to Cu(I) occurs, leading to the formation of Cu(I) complexes. researchgate.netnih.gov This suggests that the reaction mechanism involves a redox process, where ethanol likely acts as the reducing agent. The formation of different coordination polymers, a one-dimensional chain or a two-dimensional network, is also dependent on the stoichiometry and reaction conditions. researchgate.netnih.gov
The reactivity of the tetrazole ring itself is a key factor in its coordination chemistry. The proton at the C5 position of N-substituted tetrazoles can be removed by a strong base like n-butyllithium, allowing for the introduction of various electrophiles. mdpi.com This reactivity provides a pathway for creating a diverse range of substituted tetrazole ligands. In the case of bis(1-methyl-1H-tetrazol-5-yl)diazene, the coordination to metal centers occurs through the nitrogen atoms of the tetrazole rings, highlighting the role of the heterocycle as the primary binding site. researchgate.netnih.gov
The formation of coordination polymers with this type of ligand is influenced by several factors, including the coordination preferences of the metal ion, the nature of the counter-anion, and the flexibility of the ligand itself. The diazene (B1210634) bridge in bis(1-methyl-1H-tetrazol-5-yl)diazene introduces a degree of rigidity and a specific spatial arrangement of the two tetrazole units, which in turn dictates the topology of the resulting coordination polymer.
Redox Properties of Metal-5-Diazenyl-1-methyl-1H-tetrazole Systems
The redox properties of metal complexes containing this compound and its derivatives are of interest due to the presence of both the electron-rich tetrazole ring and the redox-active diazene (-N=N-) linkage.
The diazene group can undergo reversible one- or two-electron reduction to form radical anions or dianions, respectively. This redox activity is a well-known feature of azo compounds and can be influenced by the nature of the substituents attached to the diazene moiety. In the context of bis(1-methyl-1H-tetrazol-5-yl)diazene, the electron-withdrawing nature of the tetrazole rings is expected to influence the reduction potential of the diazene bridge.
Studies on related dihydro-s-tetrazine/tetrazine redox pairs have demonstrated the ability to control the redox state, which in turn can switch the reactivity of the molecule. udel.edu This concept of a "redox switch" could potentially be applied to metal complexes of diazenyl-tetrazoles, allowing for the modulation of their catalytic or other properties through external stimuli.
The formation of Cu(I) complexes from Cu(II) starting materials in the presence of bis(1-methyl-1H-tetrazol-5-yl)diazene and a reducing solvent like ethanol is a clear indication of the interplay between the different components in the reaction system. researchgate.netnih.gov The specific contributions of the ligand and the metal center to this redox process would require more detailed electrochemical studies.
Theoretical Insights into Metal-Ligand Interactions and Bonding
Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions and bonding in coordination complexes. While specific theoretical studies on metal complexes of this compound are scarce, we can infer bonding characteristics from related systems.
In tetrazole-based ligands, coordination to a metal center typically occurs through one or more of the nitrogen atoms of the tetrazole ring. The specific coordination mode can vary, leading to monodentate, bidentate, or bridging interactions. In the case of bis(1-methyl-1H-tetrazol-5-yl)diazene, crystallographic studies of its copper(I) complexes show that the ligand acts as a bridging ligand, connecting multiple metal centers through the nitrogen atoms of both tetrazole rings. researchgate.netnih.gov
The bonding in such complexes is expected to have both electrostatic and covalent contributions. The lone pairs of the nitrogen atoms on the tetrazole rings act as Lewis basic sites, donating electron density to the metal center to form a coordinate covalent bond. The strength and nature of this bond will depend on the metal ion, its oxidation state, and the electronic properties of the ligand.
Theoretical studies on other metal-tetrazole complexes have shown that the energy and character of the frontier molecular orbitals (HOMO and LUMO) are crucial in determining the electronic and photophysical properties of the complexes. For diazenyl-tetrazole complexes, the HOMO and LUMO are likely to have significant contributions from both the metal d-orbitals and the π-system of the ligand, including the tetrazole rings and the diazene bridge.
Applications of 5 Diazenyl 1 Methyl 1h Tetrazole in Advanced Materials Research
Role as Precursors for High-Nitrogen Frameworks and Energetic Materials (Focus on synthetic pathways and structural features)
The high nitrogen content of the tetrazole ring makes it a cornerstone in the design of energetic materials. nih.govnih.gov The incorporation of a diazenyl group into a tetrazole framework, as in the theoretical 5-Diazenyl-1-methyl-1H-tetrazole, could lead to novel high-nitrogen compounds with tailored energetic properties.
Synthetic Pathways: The synthesis of 5-substituted tetrazoles is often achieved through the [2+3] cycloaddition of nitriles with azides. nih.govresearchgate.net One could envision a synthetic route to this compound starting from a corresponding cyano-diazo compound, which would then undergo cyclization and methylation. Alternatively, diazotization of a hypothetical 5-amino-1-methyl-1H-tetrazole could provide a pathway to the diazenyl functionality. The thermodynamic stability of the tetrazole ring is a significant advantage, often remaining intact under various reaction conditions. rsc.org
Structural Features for Energetic Applications: The energetic performance of such a molecule would be influenced by several factors:
High Nitrogen Content: The tetrazole ring itself boasts a high nitrogen-to-carbon ratio, and the addition of the diazenyl group further increases this, contributing to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition. nih.govbit.edu.cn
Planarity and Conjugation: Azo-linked heterocyclic compounds often exhibit planar structures, which can lead to higher crystal densities and improved detonation performance. nih.govrsc.org The conjugation between the diazenyl group and the tetrazole ring could enhance thermal stability.
N-Methylation: The presence of the methyl group on the N1 position of the tetrazole ring would influence the compound's stability and sensitivity. While N-alkylation can sometimes lower the decomposition temperature compared to the N-H analogue, it can also prevent the formation of overly sensitive acidic protons.
The combination of these features suggests that this compound could be a precursor to a new class of energetic materials, potentially finding use as propellants or explosives.
Integration into Functional Organic Materials and Molecular Devices
The diazenyl group is the core component of azobenzene (B91143) and its derivatives, which are well-known for their photochromic properties. This opens up the possibility of integrating this compound into photoresponsive materials.
Upon irradiation with light of a specific wavelength, the diazenyl group can undergo a reversible trans-cis isomerization. wikipedia.org This isomerization leads to a significant change in molecular geometry, which can be harnessed to modulate the properties of a material at the macroscopic level.
Potential Applications in Molecular Devices:
Photoswitches: The molecule could act as a molecular switch, where the trans and cis isomers exhibit different electronic or optical properties.
Data Storage: The two stable states of the diazenyl group could be used to represent binary data, forming the basis for optical data storage systems.
Photo-controllable Electronics: By incorporating this molecule into an organic semiconductor, it might be possible to modulate the material's conductivity with light.
The tetrazole moiety, being a bioisostere of a carboxylic acid, could also impart specific binding capabilities, making the molecule interesting for the development of photo-controllable sensors or drug delivery systems. beilstein-journals.org
Supramolecular Assembly and Crystal Engineering Employing this compound Motifs
The tetrazole ring is an excellent building block for supramolecular chemistry and crystal engineering due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and coordination to metal centers. acs.orgrsc.org The four nitrogen atoms of the tetrazole ring can act as coordination sites, leading to the formation of diverse supramolecular architectures. rsc.org
Directing Intermolecular Interactions:
Hydrogen Bonding: While the N-methylation in this compound removes the acidic proton, the lone pairs on the other nitrogen atoms of the tetrazole ring can still act as hydrogen bond acceptors.
π-π Stacking: The aromatic nature of the tetrazole ring, coupled with the diazenyl group, could promote π-π stacking interactions, which are crucial in directing the assembly of molecules in the solid state. rsc.org
Coordination Chemistry: The tetrazole nitrogen atoms can coordinate with metal ions, enabling the construction of metal-organic frameworks (MOFs). The photoresponsive diazenyl group could then introduce dynamic properties into these frameworks, allowing for the photo-control of porosity or guest binding.
The interplay of these interactions would allow for the rational design of crystalline materials with specific topologies and functions.
Utilization in the Synthesis of Advanced Polymer Architectures
Tetrazole-containing polymers are gaining interest for a variety of applications, from biomaterials to energy storage. kit.edu this compound could be a valuable monomer or functional group for the synthesis of advanced polymers.
Polymerization Strategies:
Pendant Group Functionalization: The molecule could be attached as a pendant group to a polymer backbone. This would create a polymer film where the photoswitchable diazenyl groups could collectively induce changes in the material's properties, such as its wettability or mechanical strength.
Monomer for Chain-Growth Polymerization: If a polymerizable group were to be introduced onto the molecule, it could be used as a monomer in chain-growth polymerization. For instance, a vinyl group could be attached to the diazenyl moiety.
Step-Growth Polymerization: Bifunctional derivatives of this compound could be synthesized to act as monomers in step-growth polymerization, leading to polymers with the photoresponsive unit integrated into the main chain. acs.org
The resulting polymers would be "smart" materials, responding to light stimuli. Such materials could find applications in areas like soft robotics, photo-actuators, and responsive coatings.
Compound Names Table
| Compound Name |
| This compound |
| 5-amino-1-methyl-1H-tetrazole |
| azobenzene |
| metal-organic frameworks |
Interactive Data Table: Potential Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Nitrogen Content | High | Combination of tetrazole ring and diazenyl group. nih.govbit.edu.cn |
| Photochromism | Yes | Presence of the diazenyl group, capable of trans-cis isomerization. wikipedia.org |
| Thermal Stability | Moderate to High | Aromaticity of the tetrazole ring and conjugation. nih.govrsc.org |
| Coordination Ability | Yes | Multiple nitrogen atoms on the tetrazole ring can act as ligands for metal ions. acs.orgrsc.org |
| Solubility | Likely soluble in organic solvents | Presence of the methyl group and overall organic character. |
Future Research Directions and Emerging Paradigms in 5 Diazenyl 1 Methyl 1h Tetrazole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of tetrazole compounds often involves multi-step procedures and the use of potentially hazardous reagents. A primary focus for future research will be the development of novel synthetic routes that are not only efficient but also environmentally benign.
Key Research Thrusts:
Catalytic Approaches: The exploration of nanocatalysts is a promising avenue for the green synthesis of tetrazole derivatives. rsc.org Recent advancements have demonstrated the use of various nano-catalysts, including those based on copper, magnetic nanoparticles, and boehmite, to facilitate the synthesis of tetrazoles with high yields and under milder conditions. acs.orgnih.gov For instance, a novel CuFe2O4@agar@Cu2O nanocatalyst has shown exceptional activity in the sustainable synthesis of 1-aryl-1H-tetrazoles. acs.org Future work could adapt these catalytic systems for the specific synthesis of 5-Diazenyl-1-methyl-1H-tetrazole, potentially through a one-pot reaction, which would significantly enhance the efficiency and safety of the process. scielo.br
Flow Chemistry: The use of microreactor technology and flow chemistry presents an opportunity to improve the safety and scalability of synthesizing energetic compounds like this compound. Continuous flow processes can offer precise control over reaction parameters, minimize the accumulation of hazardous intermediates, and facilitate safer handling of energetic materials.
Alternative Reagents: Research into replacing hazardous reagents such as sodium azide (B81097) is crucial. The development of alternative azide sources or azide-free synthetic pathways will be a significant step towards inherently safer chemical processes.
| Catalyst Type | Potential Advantages for this compound Synthesis |
| Nanocatalysts (e.g., CuFe2O4@agar@Cu2O) | High catalytic activity, reusability, sustainable reaction conditions. acs.org |
| Solid-supported catalysts (e.g., nano-TiCl4.SiO2) | Ease of separation, reduced waste, potential for continuous flow systems. scielo.org.za |
| Homogeneous Catalysts (e.g., Zinc salts) | Milder reaction conditions, improved safety in handling azides. |
Advanced Mechanistic Investigations into Complex Reaction Pathways
A deeper understanding of the reaction mechanisms governing the formation and decomposition of this compound is paramount for controlling its synthesis and predicting its energetic behavior.
Key Research Thrusts:
In-situ Spectroscopic Analysis: The use of advanced spectroscopic techniques, such as in-situ FT-IR and Raman spectroscopy, can provide real-time monitoring of reaction intermediates and byproducts. This data is invaluable for elucidating the intricate steps of the reaction pathway, including the [3+2] cycloaddition that is fundamental to tetrazole ring formation. nih.govyoutube.com
Isotopic Labeling Studies: Employing isotopically labeled starting materials (e.g., with ¹⁵N) can help trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways.
Computational Modeling of Reaction Coordinates: Density Functional Theory (DFT) and other computational methods can be used to map the potential energy surface of the reaction, identify transition states, and calculate activation energies for different proposed mechanisms. This theoretical insight can guide experimental efforts to optimize reaction conditions. nih.gov
Computational Design and Prediction of Derivatives with Tunable Properties
Computational chemistry offers a powerful toolkit for the in-silico design and screening of novel derivatives of this compound with tailored properties. By modifying the substituents on the tetrazole or diazenyl moieties, it is possible to fine-tune the energetic performance, stability, and sensitivity of the resulting compounds.
Key Research Thrusts:
DFT Calculations for Property Prediction: DFT methods can be employed to calculate key properties of hypothetical derivatives, including their heats of formation, densities, detonation velocities, and pressures. nih.govresearchgate.net This allows for the rapid screening of a large number of potential candidates before committing to synthetic efforts. For example, DFT calculations have been successfully used to predict the energetic properties of other high-energy compounds containing tetrazole rings. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling: By developing QSPR models, it is possible to establish mathematical relationships between the molecular structure of this compound derivatives and their properties. These models can then be used to predict the properties of new, unsynthesized compounds.
Molecular Dynamics Simulations: Molecular dynamics simulations can provide insights into the condensed-phase behavior of these energetic materials, including their crystal packing, intermolecular interactions, and response to mechanical stimuli. This is crucial for understanding and predicting sensitivity. nih.gov
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of geometric structures, heats of formation, and energetic properties. nih.govresearchgate.net |
| Quantitative Structure-Property Relationship (QSPR) | Establishing correlations between molecular structure and performance parameters. |
| Molecular Dynamics (MD) | Simulating condensed-phase behavior and predicting sensitivity. nih.gov |
Interdisciplinary Research at the Interface of Materials Science and Theoretical Physics
The unique properties of this compound and its derivatives position them at the intersection of materials science and theoretical physics. This interdisciplinary approach can unlock novel applications and a more fundamental understanding of their behavior.
Key Research Thrusts:
Development of Advanced Energetic Materials: Research will focus on incorporating this compound into co-crystals and polymer-bonded explosives (PBXs). Co-crystallization with other energetic or insensitive materials can lead to formulations with improved performance and reduced sensitivity. The high nitrogen content of tetrazoles makes them attractive for developing high-performance, environmentally friendly energetic materials. rsc.org
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the tetrazole ring are excellent ligands for coordinating with metal ions. lifechemicals.com This opens up the possibility of using this compound as a building block for novel energetic MOFs. These materials could have applications in propellants and pyrotechnics.
Theoretical Modeling of Solid-State Properties: Advanced theoretical physics models can be used to understand the electronic structure and phonon dynamics of crystalline this compound. This knowledge is crucial for predicting how energy is transferred within the crystal lattice upon initiation, a key factor in determining sensitivity and detonation behavior.
Development of Advanced Analytical Techniques for Characterization in Complex Matrices
As this compound finds its way into more complex formulations and environmental studies, the need for advanced analytical techniques for its detection and quantification becomes critical.
Key Research Thrusts:
High-Resolution Mass Spectrometry (HRMS): The development of robust LC-HRMS methods will be essential for the trace-level detection and identification of this compound and its degradation products in complex matrices such as soil, water, and post-detonation residues. The challenges of analyzing trace compounds in complex mixtures are significant, and methods to overcome matrix effects will be a key area of research. nih.gov
Hyphenated Spectroscopic Techniques: Techniques such as GC-MS/MS and LC-NMR can provide both separation and detailed structural information, which is crucial for the unambiguous identification of isomers and degradation products.
Sensor Development: The design and fabrication of selective sensors for the real-time detection of this compound vapor or its residues could have important applications in security and environmental monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
